Lucidenic acid L

Vue d'ensemble

Description

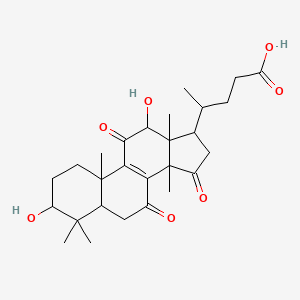

Lucidenic acid L is a naturally occurring compound found in select mushroom species . It is one of the major triterpenoids groups in Ganoderma lucidum, along with Ganoderic acids . It has been found to have exceptional anti-cancer attributes .

Molecular Structure Analysis

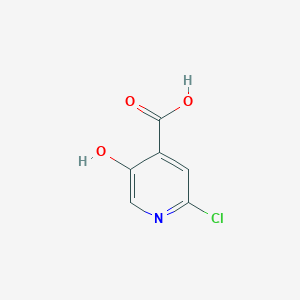

Lucidenic acids A, B, C, D1, D2, E1, E2, F, K, L, M, N, P, and Q share the same chemical structure with the keto, hydroxyl, or acetoxy groups at C3, C7, C12, and C15 .Chemical Reactions Analysis

The most widely studied pharmacological effect of lucidenic acids is their anti-cancer effect . They can induce cytotoxicity in different cancer cell lines .Applications De Recherche Scientifique

1. Apoptotic Effects in Leukemia Cells

Lucidenic acids, including Lucidenic acid L, have been studied for their potential in inducing apoptosis in human leukemia cells. Research has demonstrated that certain lucidenic acids can cause a decrease in cell population growth and induce apoptosis through a mitochondria-mediated pathway. This involves the activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) (Hsu, Yu, & Yen, 2008).

2. Anti-Invasive Activity Against Hepatoma Cells

Lucidenic acids have shown significant inhibitory effects on the invasion of human hepatoma carcinoma cells. This anti-invasive effect is attributed to the suppression of matrix metalloproteinase (MMP) activity, which plays a crucial role in the process of cell invasion and metastasis. These findings suggest potential therapeutic applications of lucidenic acids in treating liver cancer (Weng, Chau, Chen, Chen, & Yen, 2007).

3. Cytotoxicity Against Tumor Cells

Research on Ganoderma lucidum triterpenoids, including lucidenic acid L, has revealed their cytotoxic properties against various tumor cell lines. These compounds show significant potential in inhibiting the growth of cancer cells, thus offering a promising avenue for the development of cancer therapeutics (Wu, Shi, & Kuo, 2001).

4. Pharmacological Properties

Lucidenic acids are recognized for their wide range of pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, anti-hyperlipidemic, and anti-diabetic properties. These diverse effects underline the potential of lucidenic acids in the development of medicines and functional foods (Zheng et al., 2023).

5. Inhibition of Epstein-Barr Virus Activation

Lucidenic acids from Ganoderma lucidum have been found to exhibit inhibitory effects on Epstein-Barr virus early antigen induction, a primary screening test for antitumor promoters. This suggests a potential role for lucidenic acids in preventing or treating diseases associated with the Epstein-Barr virus (Iwatsuki et al., 2003).

6. Chemopreventive Potential in Hepatoma

Studies have shown that lucidenic acid-rich extracts from Ganoderma lucidum can serve as chemopreventive agents for tumorigenesis and metastasis in hepatoma cells. These extracts have demonstrated the ability to inhibit cell invasion, proliferation, and metastasis in both cell and animal models (Weng et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-14,16-17,23,29,34H,7-12H2,1-6H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEGYVMAZQZPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |

CAS RN |

110267-45-3 | |

| Record name | Lucidenic acid L | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)

![2-Thiophenecarboxamide, 5-chloro-N-[(3R,5S)-5-(4-morpholinylcarbonyl)-1-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)carbonyl]-3-pyrrolidinyl]-](/img/structure/B3026709.png)